3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a pyridine ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine derivatives with trifluoromethyl triflate and 2,2,2-trifluoroethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate, 2,2,2-trifluoroethanol, and various bases such as potassium carbonate. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the development of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The specific molecular targets and pathways depend on the compound’s application, such as its use in drug development or as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)phenylboronic acid: Another fluorinated compound with similar functional groups but different structural properties.
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated nitrile compound with high oxidative stability and low volatility.
Uniqueness
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of trifluoromethyl and trifluoroethoxy groups on a pyridine ring. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-5-1-4(9(13,14)15)2-16-6(5)7(17)18/h1-2H,3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGQWQAQKNUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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